(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine
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Overview
Description
(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine: is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of benzofuran, a bicyclic compound consisting of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine typically involves the chlorination of 2,3-dihydrobenzofuran followed by amination. One common method involves the reaction of 2,3-dihydrobenzofuran with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 7-position.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural framework can be modified to create analogs with desired biological activities. Research is ongoing to explore its potential as a therapeutic agent .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its amine and benzofuran moieties. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine: Similar structure with a bromine atom instead of chlorine.
(7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
(7-chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7H,4-5,11H2 |
InChI Key |
GBVLLDJEHNRSOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=CC=C2Cl)CN |
Origin of Product |
United States |
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